Cas no 899983-05-2 (4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- VU0497431-1
- AKOS024679062
- 899983-05-2
- 4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- F2768-0467
- 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
-
- Inchi: 1S/C22H20N4O6S/c1-26(14-18-4-3-13-31-18)33(28,29)19-11-7-15(8-12-19)20(27)23-22-25-24-21(32-22)16-5-9-17(30-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,25,27)
- InChI Key: ZBQMJCMVVNAZRI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NN=C(C3C=CC(=CC=3)OC)O2)=O)=CC=1)(N(C)CC1=CC=CO1)(=O)=O
Computed Properties
- Exact Mass: 468.11035554g/mol
- Monoisotopic Mass: 468.11035554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 747
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 136Ų
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2768-0467-3mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-10mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-2μmol |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-30mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-10μmol |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-15mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-20mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-5μmol |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-4mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2768-0467-75mg |
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
899983-05-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
Comprehensive Analysis of 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 899983-05-2)
The compound 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 899983-05-2) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a furan ring, a sulfamoyl group, and a 1,3,4-oxadiazole core, making it a subject of interest in pharmaceutical and agrochemical research. The presence of these functional groups suggests potential applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation.
In recent years, researchers have focused on heterocyclic compounds like 1,3,4-oxadiazoles due to their diverse biological activities. The furan-2-ylmethyl moiety in this compound may contribute to enhanced bioavailability, a critical factor in modern drug development. With the growing demand for small-molecule therapeutics, this compound aligns with trends in precision medicine and targeted therapy. Its sulfamoyl group further hints at potential applications in carbonic anhydrase inhibition, a hot topic in oncology and neurology research.
The 4-methoxyphenyl substituent in 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide introduces electron-donating properties, which could influence the compound's pharmacokinetic profile. This structural feature is often explored in CNS drug design, as methoxy groups can improve blood-brain barrier penetration. Given the rising interest in neurodegenerative disease treatments, this aspect makes the compound particularly relevant to current pharmaceutical challenges.
Synthetic accessibility is another key consideration for CAS No. 899983-05-2. The compound's modular structure allows for structure-activity relationship (SAR) studies, enabling medicinal chemists to optimize its properties. In the era of AI-driven drug discovery, such compounds serve as valuable starting points for virtual screening and molecular docking experiments. The oxadiazole-benzamide scaffold has shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial applications.
From a green chemistry perspective, the synthesis of 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide presents opportunities for developing sustainable synthetic routes. Researchers are increasingly focusing on atom-economical processes and biocatalysis to prepare such complex molecules. This aligns with the pharmaceutical industry's shift toward environmentally friendly manufacturing practices.
The compound's potential extends beyond human health. In agrochemical research, similar structures have demonstrated pesticidal activity, particularly against plant pathogens. The furan and oxadiazole components may contribute to crop protection properties, addressing global concerns about food security and sustainable agriculture. This dual potential in pharmaceutical and agrochemical applications makes it a versatile candidate for further investigation.
Analytical characterization of CAS No. 899983-05-2 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for confirming the compound's structure and purity, especially given the complexity introduced by the sulfamoyl linker and oxadiazole heterocycle. The growing field of computational chemistry also plays a significant role in predicting the compound's properties and interactions.
As the scientific community continues to explore multi-target drug design, compounds like 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide gain importance. Their ability to interact with multiple biological targets simultaneously addresses the complexity of diseases like cancer and metabolic disorders. This approach represents a paradigm shift from traditional single-target drugs to more comprehensive therapeutic strategies.
In conclusion, 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 899983-05-2) represents a fascinating case study in modern medicinal chemistry. Its structural features position it at the intersection of several cutting-edge research areas, from drug discovery to green synthesis. As research progresses, this compound may contribute significantly to addressing some of today's most pressing healthcare and agricultural challenges.
899983-05-2 (4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide) Related Products
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 152840-81-8(Valine-1-13C (9CI))
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2039-76-1(3-Acetylphenanthrene)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)



